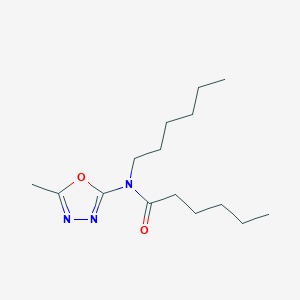
N-Hexyl-N-(5-methyl-1,3,4-oxadiazol-2-YL)hexanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Hexyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)hexanamide is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agrochemicals .
准备方法
Synthetic Routes and Reaction Conditions
One common method includes the reaction of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring . The reaction conditions often involve refluxing the reactants in solvents such as ethanol or acetic acid for several hours .
Industrial Production Methods
Industrial production of N-Hexyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)hexanamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound .
化学反应分析
Types of Reactions
N-Hexyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace certain substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
N-Hexyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)hexanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of N-Hexyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)hexanamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
N-(5-Methyl-1,3-thiazol-2-yl)-2-{[5-((Un)Substituted-Phenyl)1,3,4-oxadiazol-2-yl]amine: Another oxadiazole derivative with similar biological activities.
N-(Hexyl)-N-(5-(3-hydroxynaphthyl-2-yl)-1,3,4-oxadiazol-2-yl)amine: Known for its photostabilizing properties and use in materials science.
Uniqueness
N-Hexyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)hexanamide is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its hexyl groups enhance its lipophilicity, making it more suitable for certain applications compared to other oxadiazole derivatives .
生物活性
N-Hexyl-N-(5-methyl-1,3,4-oxadiazol-2-YL)hexanamide is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Chemical Formula : C15H25N3O2
- Molecular Weight : 281.394 g/mol
- CAS Number : 62347-64-2
This compound is part of the oxadiazole family, which is known for various biological activities. The oxadiazole ring structure is often associated with antimicrobial and anti-inflammatory properties. The specific biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Antimicrobial Activity : Compounds containing the oxadiazole moiety have been reported to exhibit significant antimicrobial effects against a range of pathogens, including bacteria and fungi.
- Anti-inflammatory Effects : Research indicates that oxadiazole derivatives can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
- Cytotoxicity : Some studies suggest that this compound may induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapeutics.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduced cytokine production | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Anti-inflammatory Mechanism : In vitro experiments demonstrated that treatment with this compound led to a decrease in interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α) levels in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests its potential use in managing inflammatory diseases.
- Cytotoxicity Studies : A series of assays conducted on human cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. The compound showed selective cytotoxicity towards cancer cells while sparing normal cells.
属性
CAS 编号 |
62347-64-2 |
|---|---|
分子式 |
C15H27N3O2 |
分子量 |
281.39 g/mol |
IUPAC 名称 |
N-hexyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)hexanamide |
InChI |
InChI=1S/C15H27N3O2/c1-4-6-8-10-12-18(14(19)11-9-7-5-2)15-17-16-13(3)20-15/h4-12H2,1-3H3 |
InChI 键 |
OXXVHHCMFFHTRU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCN(C1=NN=C(O1)C)C(=O)CCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















